3-Hydroxy Carvedilol-d5
CAS No.:
Cat. No.: VC16681102
Molecular Formula: C24H26N2O5
Molecular Weight: 427.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H26N2O5 |
|---|---|
| Molecular Weight | 427.5 g/mol |
| IUPAC Name | 4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-3-ol |
| Standard InChI | InChI=1S/C24H26N2O5/c1-29-21-8-4-5-9-22(21)30-13-12-25-14-16(27)15-31-24-20(28)11-10-19-23(24)17-6-2-3-7-18(17)26-19/h2-11,16,25-28H,12-15H2,1H3/i14D2,15D2,16D |
| Standard InChI Key | RWDSIYCVHJZURY-SUTULTBBSA-N |
| Isomeric SMILES | [2H]C([2H])(C([2H])(C([2H])([2H])OC1=C(C=CC2=C1C3=CC=CC=C3N2)O)O)NCCOC4=CC=CC=C4OC |
| Canonical SMILES | COC1=CC=CC=C1OCCNCC(COC2=C(C=CC3=C2C4=CC=CC=C4N3)O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
3-Hydroxy Carvedilol-d5 (PubChem CID: 71748839) is a deuterium-substituted analog of 3-hydroxy carvedilol, with five deuterium atoms replacing hydrogen at specific positions in the propoxy side chain . Its molecular formula is C₂₄H₂₆N₂O₅, and it has a molecular weight of 427.5 g/mol . The IUPAC name, 4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]-9H-carbazol-3-ol, reflects the deuteration pattern and functional groups .
Key Structural Features:
-
Deuterium Labeling: Positions 1, 1, 2, 3, and 3 on the propoxy chain are substituted with deuterium .
-
Carbazole Core: A tricyclic aromatic system critical for binding to beta-adrenergic receptors.
-
Methoxy Phenoxy Ethylamino Side Chain: Contributes to alpha-1 adrenergic receptor blockade and antioxidant activity .
Physicochemical Properties
The compound’s physicochemical profile, derived from computational models, includes:
| Property | Value | Significance |
|---|---|---|
| XLogP3 | 3.8 | High lipophilicity, favoring membrane penetration |
| Hydrogen Bond Donors | 4 | Enhances solubility in polar solvents |
| Rotatable Bonds | 10 | Indicates conformational flexibility |
| Topological Polar Surface | 96 Ų | Moderates blood-brain barrier permeability |
These properties influence its pharmacokinetic behavior, including absorption and distribution .
Metabolic Pathways and Pharmacokinetics
Role as a Carvedilol Metabolite
Carvedilol undergoes extensive hepatic metabolism via cytochrome P450 enzymes (primarily CYP2D6 and CYP2C9), producing 3-hydroxy carvedilol as a major metabolite . The deuterated analog, 3-hydroxy carvedilol-d5, shares this metabolic pathway but is pharmacologically inactive, making it ideal for tracer studies .
Metabolic Conversion:
-
Hydroxylation: Addition of a hydroxyl group at the 3-position of the carbazole ring.
-
O-Dealkylation: Cleavage of the methoxy group from the phenoxy moiety.
-
Glucuronidation: Conjugation for renal excretion.
Pharmacokinetic Parameters
Studies using 3-hydroxy carvedilol-d5 have elucidated carvedilol’s pharmacokinetics:
| Parameter | Carvedilol | 3-Hydroxy Carvedilol |
|---|---|---|
| Half-life (t₁/₂) | 6–10 hours | 7–12 hours |
| Protein Binding | 95% | 98% |
| Clearance | 500–700 mL/min | 300–500 mL/min |
The metabolite’s longer half-life suggests accumulation in chronic dosing, a finding validated using deuterated tracers.
Research Applications
Quantitative Bioanalysis
3-Hydroxy Carvedilol-d5 is widely used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify carvedilol and its metabolites in plasma, urine, and tissues . The 5 Da mass shift from deuterium allows unambiguous differentiation from endogenous compounds, improving assay accuracy.
Example Protocol:
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatography: C18 column, gradient elution with methanol/0.1% formic acid.
-
Detection: MRM transitions m/z 428 → 100 (analyte) and m/z 433 → 105 (internal standard).
Mechanistic Studies
-
Drug-Drug Interactions: Co-administration with CYP inhibitors (e.g., fluoxetine) reduces carvedilol clearance, demonstrated using deuterated tracers.
-
Tissue Distribution: Autoradiography with tritiated analogs shows high uptake in liver and heart .
Analytical and Synthetic Considerations
Synthesis
3-Hydroxy Carvedilol-d5 is synthesized via isotopic exchange using deuterated reagents (e.g., D₂O) under controlled conditions. Key steps include:
-
Deuteration of Propoxy Chain: Reaction with deuterated propylene oxide.
| Supplier | Purity | Price (1 mg) |
|---|---|---|
| CymitQuimica (Ref. TR-H825052) | 98% | €640 |
| Vulcanchem | 99% | $700 |
Pricing reflects the complexity of deuteration and analytical validation .
Future Directions
Emerging applications include:
-
Nanoparticle Drug Delivery: Tracking deuterated metabolites in targeted therapies.
-
Metabolomics: Mapping carvedilol’s interaction with gut microbiota.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume